molecular formula C15H21N3OS B5597018 N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-1-carbothioamide

N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-1-carbothioamide

Cat. No.: B5597018
M. Wt: 291.4 g/mol
InChI Key: HPHWSDVGJHDUOR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-1-carbothioamide typically involves the coupling of an indole derivative with a morpholine derivative. One common method involves the use of amino alcohols and α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often include the use of transition metal catalysis and stereoselective synthesis techniques .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as described above. The use of solid-phase synthesis and other scalable techniques can be employed to produce the compound in significant quantities .

Chemical Reactions Analysis

Types of Reactions

N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-indole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may inhibit selective norepinephrine reuptake, leading to various biological effects

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3OS/c20-15(16-6-8-17-9-11-19-12-10-17)18-7-5-13-3-1-2-4-14(13)18/h1-4H,5-12H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPHWSDVGJHDUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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